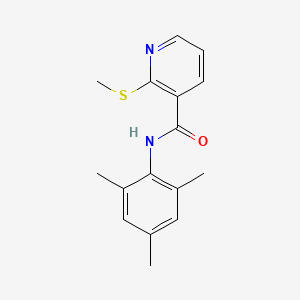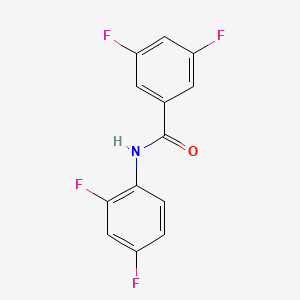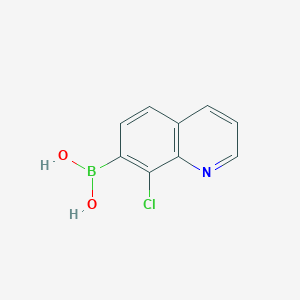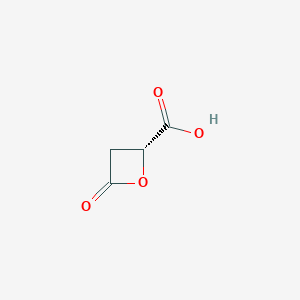![molecular formula C16H18N2O2 B13364373 N-{4-amino-2-[(4-methylbenzyl)oxy]phenyl}acetamide](/img/structure/B13364373.png)
N-{4-amino-2-[(4-methylbenzyl)oxy]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-amino-2-[(4-methylbenzyl)oxy]phenyl}acetamide is an organic compound that features a complex aromatic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-amino-2-[(4-methylbenzyl)oxy]phenyl}acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylbenzyl alcohol and 4-nitrophenol.
Etherification: The 4-methylbenzyl alcohol is reacted with 4-nitrophenol in the presence of a base to form 4-methylbenzyl ether.
Reduction: The nitro group in the 4-methylbenzyl ether is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acetylation: The resulting amine is then acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-amino-2-[(4-methylbenzyl)oxy]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the aromatic ring or the acetamide group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the aromatic ring.
Applications De Recherche Scientifique
N-{4-amino-2-[(4-methylbenzyl)oxy]phenyl}acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.
Materials Science: The compound is used in the development of novel materials with unique properties, such as polymers and coatings.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential therapeutic effects and mechanisms of action.
Mécanisme D'action
The mechanism by which N-{4-amino-2-[(4-methylbenzyl)oxy]phenyl}acetamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-{[(4-methylbenzyl)sulfonyl]amino}phenyl)acetamide
- N-(4-{[(4-methylbenzyl)oxy]phenyl)acetamide
- N-(4-{[(4-methylbenzyl)oxy]phenyl)acetamide
Uniqueness
N-{4-amino-2-[(4-methylbenzyl)oxy]phenyl}acetamide is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Formule moléculaire |
C16H18N2O2 |
|---|---|
Poids moléculaire |
270.33 g/mol |
Nom IUPAC |
N-[4-amino-2-[(4-methylphenyl)methoxy]phenyl]acetamide |
InChI |
InChI=1S/C16H18N2O2/c1-11-3-5-13(6-4-11)10-20-16-9-14(17)7-8-15(16)18-12(2)19/h3-9H,10,17H2,1-2H3,(H,18,19) |
Clé InChI |
WTPYKGBTWKCJMO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)COC2=C(C=CC(=C2)N)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{4-[4-(2-Pyrimidinyl)-1-piperazinyl]butyl}-8-azaspiro[4.5]decane-1,4-dione](/img/structure/B13364290.png)





![methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364321.png)
![Ethyl 2-({[(4-chlorobenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B13364323.png)

![1,3-benzodioxol-5-yl[1-(methoxymethyl)-1H-imidazol-2-yl]methanol](/img/structure/B13364344.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B13364350.png)
![2-(4-methoxyphenyl)-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13364360.png)

![3-[6-(2,3-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364368.png)
